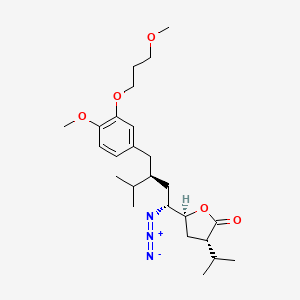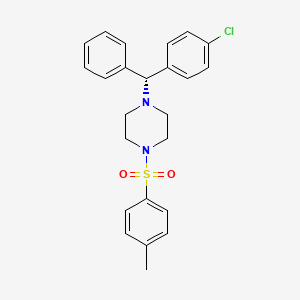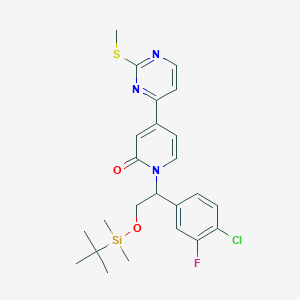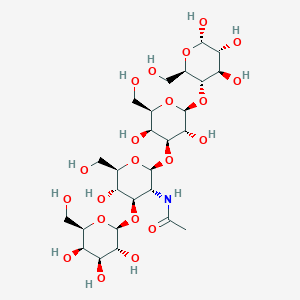
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol is a complex organic molecule with a variety of functional groups, including hydroxyl, nitrophenoxy, and sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the oxane ring: This can be achieved through a cyclization reaction involving a suitable diol and an epoxide.
Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde or a similar reagent under basic conditions.
Attachment of the 4-nitrophenoxy group: This can be done through a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a suitable leaving group on the oxane ring.
Addition of the sulfanyl group: This step typically involves the use of a thiol reagent under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The sulfanyl group can be substituted with other nucleophiles, such as halides or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Halides, alkoxides, or other nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted oxane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biology, this compound may be used as a probe to study biochemical pathways involving sulfanyl and nitrophenoxy groups. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate or a precursor for drug development. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic research.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its functional groups enable it to participate in polymerization reactions and other industrial processes.
Mecanismo De Acción
The mechanism of action of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, the nitrophenoxy group can participate in aromatic interactions, and the sulfanyl group can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-aminophenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but with an amino group instead of a nitro group.
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but with a methoxy group instead of a nitro group.
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-chlorophenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The uniqueness of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions
Propiedades
Fórmula molecular |
C12H15NO7S |
|---|---|
Peso molecular |
317.32 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(21)12(20-8)19-7-3-1-6(2-4-7)13(17)18/h1-4,8-12,14-16,21H,5H2/t8-,9-,10+,11-,12?/m1/s1 |
Clave InChI |
XDDKZJBTTWXKAI-OZRWLHRGSA-N |
SMILES isomérico |
C1=CC(=CC=C1[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate](/img/structure/B11826106.png)


![6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11826137.png)

![[2-(Hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B11826151.png)




